N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide is an organic compound characterized by the presence of a chloro, trifluoromethyl, and cyanoacetamide functional groups
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide is the p300 histone acetyltransferase (HAT) . This enzyme is a transcriptional co-activator involved in cell cycle control, differentiation, and apoptosis . Mutations in p300 are associated with various human diseases, including cancers .
Mode of Action
This compound, also known as CTPB, is an amide derivative that selectively activates p300 HAT activity . CTPB directly binds to p300 , enhancing its HAT activity in a concentration-dependent manner . This interaction results in the gradual increase in the acetylation of histones H3 and H4 .
Biochemical Pathways
The activation of p300 HAT by CTPB affects the acetylation of histones, a key process in the regulation of gene expression . This can influence various biochemical pathways, leading to changes in cell cycle control, differentiation, and apoptosis .
Pharmacokinetics
It’s known that the compound is soluble in ethanol, dmso, and dimethyl formamide . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The activation of p300 HAT by this compound can lead to changes in gene expression, influencing cellular processes such as cell cycle control, differentiation, and apoptosis . In particular, it has been shown to have analgesic effects, relieving pain in a mouse model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that its action could be influenced by the cellular environment . Furthermore, the compound’s efficacy may be affected by factors such as concentration and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is plausible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Conversion of the cyano group to primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: It is investigated for its role in the synthesis of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenylamine
- N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide
Uniqueness
The presence of the cyanoacetamide group, in particular, allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-8-2-1-6(16-9(17)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCREVIYGDSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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